molecular formula C24H27N3O4S B11078932 N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide

N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11078932
M. Wt: 453.6 g/mol
InChI Key: WVOLMRUNADNAMM-UHFFFAOYSA-N
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Description

2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinyl ring, methoxyphenethyl groups, and a thioxo group

Preparation Methods

The synthesis of 2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions.

    Introduction of the thioxo group: This step involves the reaction of the imidazolidinyl intermediate with a sulfur-containing reagent, such as Lawesson’s reagent.

    Attachment of the methoxyphenethyl groups: This can be done through nucleophilic substitution reactions using methoxyphenethyl halides.

    Final assembly: The final compound is obtained by coupling the intermediate with an acetamide derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the imidazolidinyl ring and the formation of simpler products.

Scientific Research Applications

2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    2-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenethyl group but lacks the imidazolidinyl and thioxo groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the overall structure and functional groups.

    2-(4-Methoxyanilino)methylphenol: Another compound with a methoxyphenyl group, but with different substituents and functional groups.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H27N3O4S/c1-4-14-27-23(29)21(16-22(28)25-18-7-11-20(31-3)12-8-18)26(24(27)32)15-13-17-5-9-19(30-2)10-6-17/h4-12,21H,1,13-16H2,2-3H3,(H,25,28)

InChI Key

WVOLMRUNADNAMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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